molecular formula C22H26FN3O6 B2602472 ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate CAS No. 898456-59-2

ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

Cat. No. B2602472
CAS RN: 898456-59-2
M. Wt: 447.463
InChI Key: XKBBAWYKZUDUQN-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It has been studied for its potential as an α-amylase inhibitor, which could make it a target for type 2 Diabetes mellitus (DM) treatment .


Synthesis Analysis

The synthesis of this compound involves the treatment of the starting compound, 1-(2-fluorophenyl)piperazine with ethyl bromoacetate to give Ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate . The ester group is then substituted by hydrazine hydrazide to generate 2-[4-(2-Fluorophenyl)piperazine-1-yl]acetohydrazide .


Molecular Structure Analysis

The molecular structure of this compound was corroborated by various spectral analysis methods, including FTIR, UV-Vis, 1 H NMR and 13 C NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of 1-(2-fluorophenyl)piperazine with ethyl bromoacetate, followed by the substitution of the ester group by hydrazine hydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through various spectral analysis methods, including FTIR, UV-Vis, 1 H NMR and 13 C NMR .

Scientific Research Applications

Histamine H1 Receptor Antagonists

Research has demonstrated the synthesis of compounds structurally related to ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate as histamine H1 receptor antagonists. For instance, efletirizine hydrochloride was synthesized from ethyl(2-chloroethoxy)acetate, showcasing the potential of such compounds in the modulation of histaminergic pathways (Mai Lifang, 2011).

Antimicrobial Activity

Compounds with structural similarities have shown promise in antimicrobial applications. A study on the preparation and reactions of certain thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones revealed significant biocidal properties against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of such molecules in developing new antimicrobial agents (M. Youssef et al., 2011).

Anticancer Activity

Ethyl acetate extracts from endophytic fungi Aspergillus sp., isolated from Piper crocatum, were found to possess cytotoxic activity against T47D breast cancer cells. This study underscores the potential of compounds within this structural realm for anticancer research, especially targeting breast cancer (P. Astuti et al., 2016).

Analgesic and Anti-inflammatory Activity

Research on derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate has shown these compounds to exhibit notable analgesic and anti-inflammatory properties. This finding indicates the potential therapeutic applications of these compounds in pain and inflammation management without the gastric ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) (Yasemin Duendar et al., 2007).

Mechanism of Action

While the exact mechanism of action of this compound is not clear, it has been studied for its potential as an α-amylase inhibitor . α-amylase is a key digestive enzyme that catalyzes the hydrolysis of α- (1,4) glycosidic linkages in starch to produce maltose, maltotriose, and limit dextrins .

Future Directions

The compound shows promise as an α-amylase inhibitor, which could make it a potential candidate for the treatment of type 2 DM . Future research could focus on further exploring its inhibitory potential and its applicability in drug discovery .

properties

IUPAC Name

ethyl 2-[[2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6/c1-2-30-22(29)12-24-21(28)15-32-20-14-31-16(11-19(20)27)13-25-7-9-26(10-8-25)18-6-4-3-5-17(18)23/h3-6,11,14H,2,7-10,12-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBBAWYKZUDUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

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